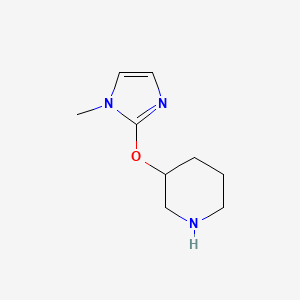
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-trifluoromethylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A tricyclic pyrazole with potential medicinal applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of bioactive small molecules.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C11H10F3N3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3 |
InChI-Schlüssel |
CECDXTHBZKOANC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









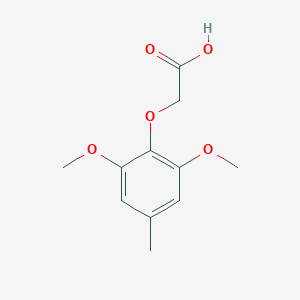
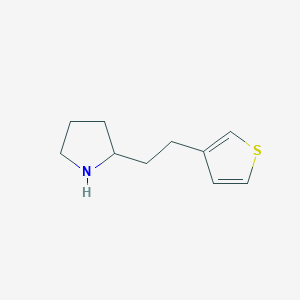
aminedihydrochloride](/img/structure/B13602359.png)
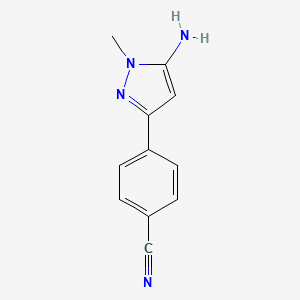
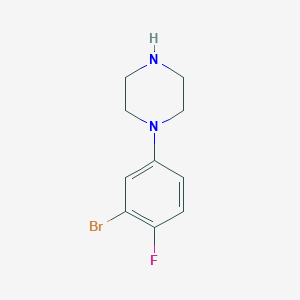
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
